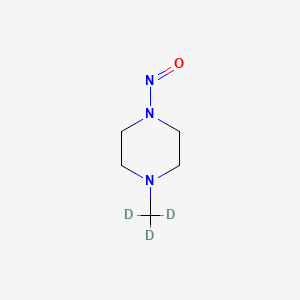
N-(Methyl-d3)-N'-nitrosopiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Methyl-d3)-N’-nitrosopiperazine is a deuterated derivative of N-nitrosopiperazine, where three hydrogen atoms in the methyl group are replaced by deuterium atoms. This compound is of interest in various scientific fields due to its unique isotopic labeling, which can provide insights into reaction mechanisms and metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Methyl-d3)-N’-nitrosopiperazine typically involves the nitrosation of N-(Methyl-d3)-piperazine. The reaction is carried out under acidic conditions using nitrosating agents such as sodium nitrite in the presence of hydrochloric acid. The general reaction scheme is as follows:
- The reaction mixture is stirred for a specific period, allowing the formation of N-(Methyl-d3)-N’-nitrosopiperazine.
- The product is then extracted and purified using standard techniques such as recrystallization or chromatography.
N-(Methyl-d3)-piperazine: is dissolved in an aqueous acidic solution.
Sodium nitrite: is added slowly to the solution while maintaining a low temperature to control the reaction rate.
Industrial Production Methods
Industrial production of N-(Methyl-d3)-N’-nitrosopiperazine follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: to handle the increased volume of reactants.
Automated systems: to control the addition of reagents and maintain reaction conditions.
Efficient purification methods: to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
N-(Methyl-d3)-N’-nitrosopiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
科学研究应用
N-(Methyl-d3)-N’-nitrosopiperazine has several applications in scientific research:
Chemistry: Used as a probe to study reaction mechanisms and isotopic effects.
Biology: Employed in metabolic studies to trace the fate of the compound in biological systems.
Medicine: Investigated for its potential role in drug development and pharmacokinetics.
Industry: Utilized in the synthesis of labeled compounds for various industrial applications.
作用机制
The mechanism of action of N-(Methyl-d3)-N’-nitrosopiperazine involves its interaction with biological molecules. The nitroso group can form adducts with nucleophilic sites in proteins and DNA, leading to potential biological effects. The deuterium atoms in the methyl group can influence the rate of metabolic reactions, providing insights into the compound’s behavior in biological systems.
相似化合物的比较
Similar Compounds
N-Nitrosopiperazine: The non-deuterated analog of N-(Methyl-d3)-N’-nitrosopiperazine.
N-Nitrosomorpholine: Another nitrosamine with a similar structure but different ring system.
N-Nitrosodiethylamine: A nitrosamine with different alkyl groups.
Uniqueness
N-(Methyl-d3)-N’-nitrosopiperazine is unique due to its deuterium labeling, which provides distinct advantages in tracing studies and understanding isotopic effects. This makes it a valuable tool in research areas where precise tracking of molecular transformations is required.
属性
分子式 |
C5H11N3O |
|---|---|
分子量 |
132.18 g/mol |
IUPAC 名称 |
1-nitroso-4-(trideuteriomethyl)piperazine |
InChI |
InChI=1S/C5H11N3O/c1-7-2-4-8(6-9)5-3-7/h2-5H2,1H3/i1D3 |
InChI 键 |
CEAIOKFZXJMDAS-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])N1CCN(CC1)N=O |
规范 SMILES |
CN1CCN(CC1)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


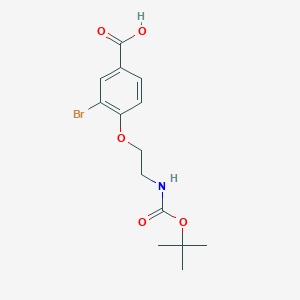
![7-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde](/img/structure/B13717145.png)
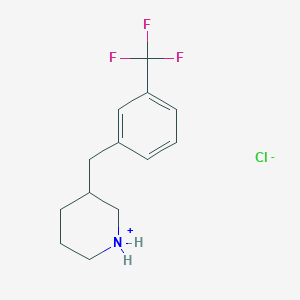
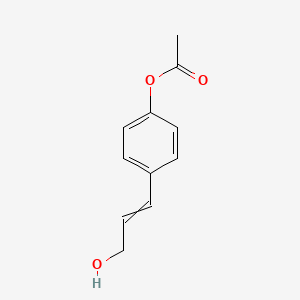
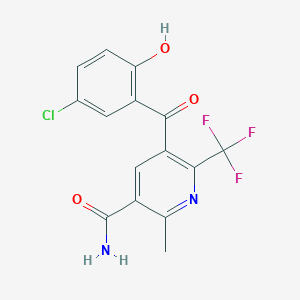

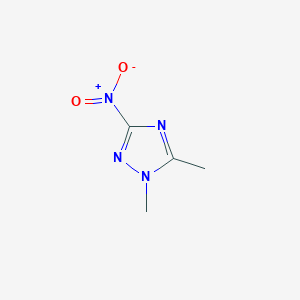


![7-Chlorothieno[3,2-b]pyridine-2-boronic Acid Pinacol Ester](/img/structure/B13717196.png)
![[2-(Trifluoromethyl)indolin-6-yl]methanol](/img/structure/B13717206.png)

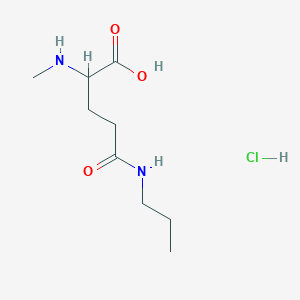
![[(4R,12bS)-9-hydroxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate](/img/structure/B13717231.png)
